molecular formula C10H13F2NO B1372800 3-Amino-2-[(3,4-difluorophenyl)methyl]propan-1-ol CAS No. 1019116-70-1

3-Amino-2-[(3,4-difluorophenyl)methyl]propan-1-ol

Cat. No.: B1372800
CAS No.: 1019116-70-1
M. Wt: 201.21 g/mol
InChI Key: BYKVUFAYHUFLEA-UHFFFAOYSA-N
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Description

3-Amino-2-[(3,4-difluorophenyl)methyl]propan-1-ol is an organic compound with the molecular formula C10H13F2NO. This compound is characterized by the presence of an amino group, a difluorophenyl group, and a hydroxyl group attached to a propanol backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-[(3,4-difluorophenyl)methyl]propan-1-ol typically involves the reaction of 3,4-difluorobenzyl chloride with 3-amino-1-propanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-[(3,4-difluorophenyl)methyl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 3-Amino-2-[(3,4-difluorophenyl)methyl]propanone.

    Reduction: Formation of 3-Amino-2-[(3,4-difluorophenyl)methyl]propanamine.

    Substitution: Formation of various substituted difluorophenyl derivatives.

Scientific Research Applications

3-Amino-2-[(3,4-difluorophenyl)methyl]propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-[(3,4-difluorophenyl)methyl]propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The difluorophenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-[(3,4-difluorophenyl)methyl]propanamide: Similar structure but with an amide group instead of a hydroxyl group.

    2-Amino-1-propanol: Lacks the difluorophenyl group, making it less hydrophobic.

    3,4-Difluorobenzylamine: Contains the difluorophenyl group but lacks the propanol backbone.

Uniqueness

3-Amino-2-[(3,4-difluorophenyl)methyl]propan-1-ol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and hydroxyl groups allows for versatile chemical modifications, while the difluorophenyl group enhances its hydrophobic interactions with biological targets.

Properties

IUPAC Name

2-(aminomethyl)-3-(3,4-difluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO/c11-9-2-1-7(4-10(9)12)3-8(5-13)6-14/h1-2,4,8,14H,3,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKVUFAYHUFLEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(CN)CO)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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